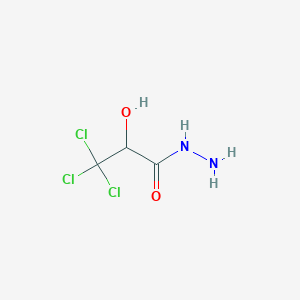
3,3,3-Trichloro-2-hydroxypropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trichloro-2-hydroxypropanehydrazide, also known as TCHP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. TCHP is a hydrazide derivative of trichlorohydrin and is used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3,3,3-Trichloro-2-hydroxypropanehydrazide is not well understood. However, it has been suggested that 3,3,3-Trichloro-2-hydroxypropanehydrazide may act as a nucleophile and react with electrophilic compounds to form stable adducts. 3,3,3-Trichloro-2-hydroxypropanehydrazide has also been reported to inhibit the growth of various microorganisms by disrupting their cell walls.
Biochemische Und Physiologische Effekte
3,3,3-Trichloro-2-hydroxypropanehydrazide has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments. However, its long-term effects on human health are not well understood. 3,3,3-Trichloro-2-hydroxypropanehydrazide has been reported to have antioxidant and antifungal properties. It has also been shown to inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,3,3-Trichloro-2-hydroxypropanehydrazide in laboratory experiments is its low toxicity. It is also relatively easy to synthesize and purify. However, 3,3,3-Trichloro-2-hydroxypropanehydrazide is not very soluble in water, which can make it difficult to work with in aqueous solutions. 3,3,3-Trichloro-2-hydroxypropanehydrazide also has limited stability and can degrade over time, which can affect the reliability of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 3,3,3-Trichloro-2-hydroxypropanehydrazide in scientific research. One potential application is in the synthesis of novel organic compounds with potential therapeutic properties. 3,3,3-Trichloro-2-hydroxypropanehydrazide could also be used as a starting material in the synthesis of new heterocyclic compounds. Additionally, further research is needed to understand the mechanism of action of 3,3,3-Trichloro-2-hydroxypropanehydrazide and its potential effects on human health.
In conclusion, 3,3,3-Trichloro-2-hydroxypropanehydrazide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its low toxicity, ease of synthesis, and potential therapeutic properties make it an attractive compound for further research. However, more studies are needed to understand its mechanism of action and long-term effects on human health.
Synthesemethoden
3,3,3-Trichloro-2-hydroxypropanehydrazide can be synthesized by reacting trichlorohydrin with hydrazine hydrate in the presence of a catalyst. The reaction occurs at a temperature of 70-80°C and under atmospheric pressure. The resulting product is then purified through distillation and recrystallization to obtain 3,3,3-Trichloro-2-hydroxypropanehydrazide in its pure form.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trichloro-2-hydroxypropanehydrazide has been used in various fields of scientific research. It has been used as a precursor in the synthesis of various organic compounds such as hydrazones, hydrazides, and Schiff bases. 3,3,3-Trichloro-2-hydroxypropanehydrazide has also been used as a reagent in the synthesis of biologically active molecules such as antifungal and antibacterial agents. Furthermore, 3,3,3-Trichloro-2-hydroxypropanehydrazide has been used as a starting material in the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
19836-22-7 |
|---|---|
Produktname |
3,3,3-Trichloro-2-hydroxypropanehydrazide |
Molekularformel |
C3H5Cl3N2O2 |
Molekulargewicht |
207.44 g/mol |
IUPAC-Name |
3,3,3-trichloro-2-hydroxypropanehydrazide |
InChI |
InChI=1S/C3H5Cl3N2O2/c4-3(5,6)1(9)2(10)8-7/h1,9H,7H2,(H,8,10) |
InChI-Schlüssel |
WCOCRIXTXPYJAI-UHFFFAOYSA-N |
SMILES |
C(C(=O)NN)(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
C(C(=O)NN)(C(Cl)(Cl)Cl)O |
Synonyme |
3,3,3-Trichloro-2-hydroxypropionic acid hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



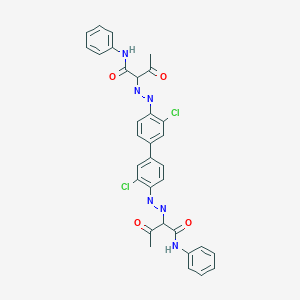

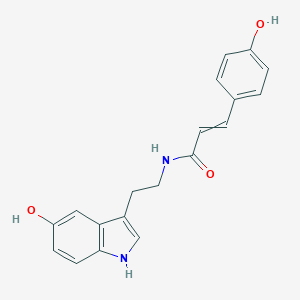
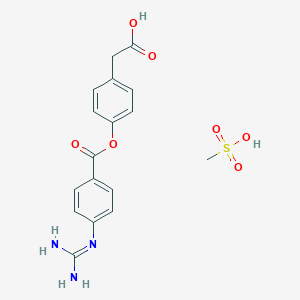
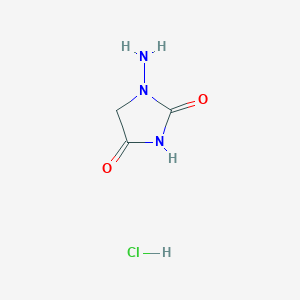

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)

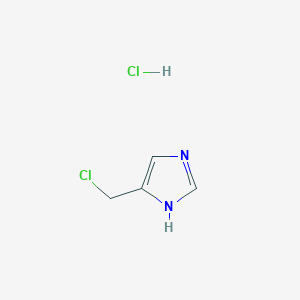

![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)
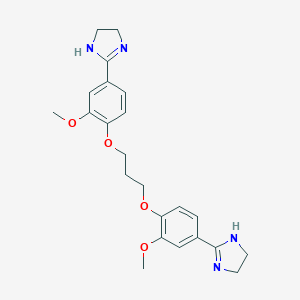
![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)
![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)